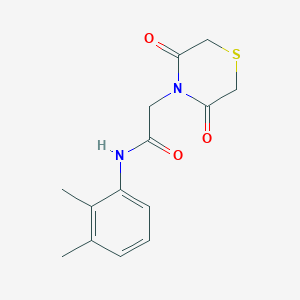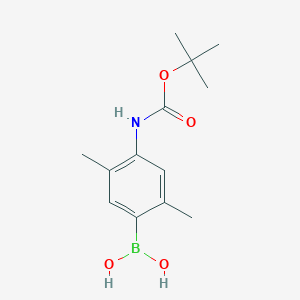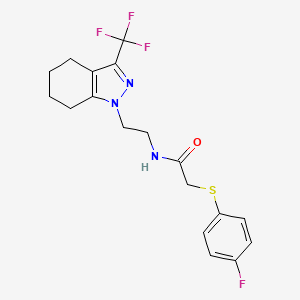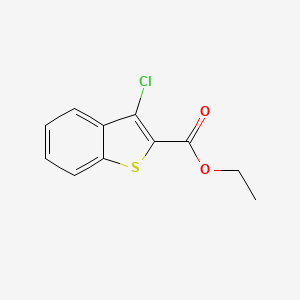![molecular formula C13H16ClNO2 B2878299 2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride CAS No. 2089255-59-2](/img/structure/B2878299.png)
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H16ClNO2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves a Diels–Alder reaction between key intermediates . This reaction leads to the formation of a correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is defined by its molecular formula, C13H16ClNO2. The structure is complex, involving a spiro[3.3]heptane core with a pyridin-3-yl group and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 253.7 g/mol . Other properties such as melting point, boiling point, and density are not well-documented in the available literature .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
The structural motif of spiro[pyrrolidine-3,3'-oxindole] derivatives is known for its presence in numerous bioactive molecules. Research by Xiao‐Hua Chen et al. (2009) demonstrates an enantioselective organocatalytic approach to synthesize these derivatives with high enantiopurity and structural diversity, highlighting its potential in medicinal chemistry and diversity-oriented synthesis (Xiao‐Hua Chen et al., 2009). Similarly, Sarah Van der Jeught et al. (2010) describe the synthesis of spiro[2-oxoindole-pyrrolidines] through Kharasch radical cyclization, underlining the medicinal relevance of these structures (Sarah Van der Jeught et al., 2010).
Materials Science Applications
Optically active spiro compounds, such as spiro[3.3]heptane derivatives, exhibit unique properties useful in materials science. Hongzhi Tang et al. (1999) achieved optical resolution of (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, which could have implications in the development of optically active materials with potential applications in various fields, including polymer science (Hongzhi Tang et al., 1999).
Mechanistic Insights and Synthetic Methodologies
Research also focuses on developing novel synthetic methodologies and gaining mechanistic insights into the reactions involving spiro compounds. For instance, M. G. Rosenberg et al. (2016) explored the reactivity of a strained carbene, spiro[3.3]hept-1-ylidene, providing valuable information on [1,2]-sigmatropic rearrangements and the formation of unique hydrocarbon structures (M. G. Rosenberg et al., 2016). This research underscores the complexity and versatility of spiro compounds in synthetic chemistry, offering pathways to novel structures with potential utility across a range of applications.
Eigenschaften
IUPAC Name |
2-pyridin-3-ylspiro[3.3]heptane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-11(16)13(10-3-1-6-14-7-10)8-12(9-13)4-2-5-12;/h1,3,6-7H,2,4-5,8-9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHJSOJWZOIVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CN=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2878216.png)
![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)
![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2878225.png)
![1-acetyl-N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)piperidine-4-carboxamide](/img/structure/B2878226.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2878231.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2878233.png)


![Oxolan-3-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2878237.png)

![N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2878239.png)